4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Description
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is a synthetic bicyclic amine featuring a saturated cyclopenta[c]pyrrole core substituted with two fluorine atoms at the 4-position and a piperidin-4-yl group at the 2-position. The octahydro designation indicates full saturation of the bicyclic system, conferring rigidity and stereochemical complexity. Structural elucidation of such compounds often relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
4,4-difluoro-2-piperidin-4-yl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2/c13-12(14)4-1-9-7-16(8-11(9)12)10-2-5-15-6-3-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWKIWZRZVBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3CCNCC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring System Construction: Octahydrocyclopenta[c]pyrrole
The octahydrocyclopenta[c]pyrrole core is a key structural motif. Industrially viable methods for its preparation have been developed to replace hazardous reagents like lithium aluminum hydride with safer alternatives.
Key method: Reduction of ring valeryl imines using boron-based reductive agents under Lewis acid catalysis.
| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Reduction with sodium borohydride + zinc chloride in THF/toluene at 90 ± 5°C | Sodium borohydride (NaBH4), ZnCl2, THF/toluene solvent, reflux | 91.6 | 97 | Single-step direct reduction, high yield, industrially safe |
| Reduction with potassium borohydride + zinc chloride in THF/dimethylbenzene at 90 ± 5°C | Potassium borohydride (KBH4), ZnCl2, THF/dimethylbenzene | 91.2 | 96 | Similar efficiency, alternative boron reductant |
| Reduction with sodium borohydride + iron(III) chloride in acetonitrile/dimethylbenzene | NaBH4, FeCl3, acetonitrile/dimethylbenzene | 81.4 | 95 | Slightly lower yield and purity |
These methods avoid the use of lithium aluminum hydride, which is highly reactive and hazardous on an industrial scale. The use of sodium or potassium borohydride with Lewis acids such as zinc chloride or iron chlorides promotes efficient reduction of the imine moiety to the saturated bicyclic amine.
Chemical Reactions Analysis
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain receptors, making it a potent modulator of biological activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Calixpyrroles (e.g., Calix[4]pyrrole)
- Structure: Macrocyclic pyrrole-based systems with NH hydrogen-bond donors.
- Key Differences: The target compound lacks macrocyclic architecture, reducing anion-binding capacity compared to calixpyrroles, which exploit NH groups for anion recognition .
Halogenated Pyrrolidine/Piperidine Derivatives (e.g., Patent EP 4,374,877 A2)
- Structure : Pyrrolo-pyridazine derivatives with difluoro/iodophenyl groups.
- Key Differences: The patent compounds feature aromatic heterocycles (pyridazine) and bulky substituents (e.g., iodophenyl), whereas the target compound’s saturated core may improve metabolic stability.
Natural Pyrrolidine Alkaloids (e.g., Compounds from Syringa vulgaris)
- Structure: Natural products like oleanolic acid or esculetin lack the bicyclic framework but share heterocyclic motifs.
- Key Differences: The target compound’s synthetic fluorination contrasts with natural hydroxylation patterns (e.g., 3,4-dihydroxy phenylethanol in ), impacting bioavailability and toxicity profiles. Natural pyrrolidine derivatives often exhibit antioxidant or anti-inflammatory activity, while the target compound’s fluorinated structure may prioritize enzymatic inhibition or receptor modulation .
Physicochemical and Pharmacokinetic Properties
| Compound Name | logP (Estimated) | Hydrogen-Bond Donors | Topological Polar Surface Area (Ų) | Key Applications |
|---|---|---|---|---|
| Target Compound | 2.5 | 1 (piperidine NH) | 45–50 | Drug discovery, catalysis |
| Calix[4]pyrrole | 1.2 | 4 (pyrrole NH) | 85–90 | Anion sensing |
| Patent Pyrrolo-pyridazine (EP 4,374,877) | 3.8 | 1 (amide NH) | 60–65 | Kinase inhibition |
| Oleanolic Acid (Natural) | 6.0 | 3 (COOH, OH) | 95–100 | Anti-inflammatory |
Biological Activity
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is a bicyclic organic compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features a piperidine ring and two fluorine atoms at the 4-position, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- IUPAC Name : 4,4-difluoro-2-piperidin-4-yl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole
- Molecular Formula : C₉H₁₂F₂N₂
- CAS Number : 2098089-84-8
The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of biological pathways through the following mechanisms:
- Receptor Binding : The fluorinated structure increases binding affinity to certain receptors, potentially influencing signaling pathways.
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic processes, which could lead to therapeutic effects.
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Anti-inflammatory Properties : Initial findings suggest that the compound may possess anti-inflammatory effects, positioning it as a candidate for treating inflammatory diseases.
- Analgesic Effects : There is evidence that it may also exhibit analgesic properties, making it relevant for pain management therapies.
Case Studies
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A related study explored the design and synthesis of compounds similar to this compound. Compounds derived from this class showed promising DPP-IV inhibitory activity with IC50 values in the low micromolar range (e.g., 0.01 μM for one derivative), indicating their potential in managing type 2 diabetes through glucose regulation .
- In Vivo Efficacy : In oral glucose tolerance tests conducted on ICR mice, certain derivatives demonstrated significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,4-Difluoropiperidine | C₅H₈F₂N | Simple piperidine derivative with fluorine substituents |
| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | C₁₄H₁₇F₂N | Contains a benzyl group enhancing lipophilicity |
| rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole | C₈H₉F₂N₂O | Nitroso group introduces unique reactivity |
These compounds share structural similarities but differ in their specific applications and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
